molecular formula C13H21N B12350276 3,12-Tridecadienenitrile CAS No. 124071-42-7

3,12-Tridecadienenitrile

Cat. No.: B12350276
CAS No.: 124071-42-7
M. Wt: 191.31 g/mol
InChI Key: DBWSGRFEGVADLQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is characterized by the presence of a nitrile group (-CN) and two double bonds in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,12-Tridecadienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of diene precursors, where a nitrile group is introduced into the carbon chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrocyanation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,12-Tridecadienenitrile can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Primary amines.

    Substitution: Functionalized nitriles or amides.

Scientific Research Applications

3,12-Tridecadienenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,12-Tridecadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bonds can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis.

Comparison with Similar Compounds

    3,12-Tridecadienal: Similar structure but with an aldehyde group instead of a nitrile group.

    3,12-Tridecadienoic acid: Contains a carboxylic acid group instead of a nitrile group.

    3,12-Tridecadienol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: 3,12-Tridecadienenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of double bonds also enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

124071-42-7

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(3E)-trideca-3,12-dienenitrile

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+

InChI Key

DBWSGRFEGVADLQ-ZHACJKMWSA-N

Isomeric SMILES

C=CCCCCCCC/C=C/CC#N

Canonical SMILES

C=CCCCCCCCC=CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.